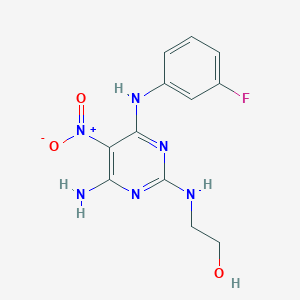

2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with amino, nitro, and fluorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol typically involves multi-step organic reactions

Pyrimidine Core Formation: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Amination: The amino groups are introduced via nucleophilic substitution reactions, often using ammonia or primary amines.

Fluorophenyl Substitution: The fluorophenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents like hydrogen gas with a catalyst or metal hydrides.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce nitroso or nitro derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

The compound serves as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors. Its unique structure allows for modifications that can enhance drug efficacy. Research has indicated its potential use in developing inhibitors for various biological targets, including kinases and other enzymes involved in disease pathways.

Anticancer Activity

Recent studies have evaluated the anticancer properties of 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol. In vitro assays have shown that it exhibits significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. For instance, it was tested against human tumor cell lines and demonstrated a mean growth inhibition rate of over 50% in certain cases .

Cellular Mechanisms

The compound has been utilized to explore its effects on cellular processes, including apoptosis and cell cycle regulation. Studies have shown that it can modulate signaling pathways involved in cell survival and proliferation, suggesting its role as a therapeutic agent in cancer treatment.

Chemical Biology

In chemical biology, this compound is used to investigate interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins allows researchers to study the structural dynamics of these interactions, which is crucial for drug design.

Agrochemicals

The compound's unique chemical properties make it a candidate for developing agrochemicals. Its ability to interact with biological systems can be exploited to create effective herbicides or pesticides that target specific pathways in pests without affecting non-target organisms.

Case Study 1: Anticancer Efficacy

In a study conducted by the National Cancer Institute, this compound was evaluated for its anticancer activity across multiple cell lines. The results indicated that the compound exhibited significant growth inhibition rates, particularly against breast and lung cancer cell lines, highlighting its potential as a lead compound for further development .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action of this compound in inducing apoptosis in cancer cells. It was found to activate caspase pathways, leading to programmed cell death, which is a critical mechanism for cancer therapy .

Wirkmechanismus

The mechanism by which 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting downstream signaling pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-((4-Amino-6-((3-chlorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol: Similar structure but with a chlorine atom instead of fluorine.

2-((4-Amino-6-((3-bromophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol: Contains a bromine atom instead of fluorine.

2-((4-Amino-6-((3-methylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol: Features a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its binding affinity and specificity for certain biological targets compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

The compound 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a pyrimidine core substituted with amino groups and a fluorophenyl moiety. This unique arrangement is believed to influence its biological activity significantly.

Research indicates that compounds similar to this compound may act as inhibitors of various enzymes involved in cancer progression and cell signaling pathways. Specifically, they have been studied for their effects on:

- Lysine Demethylases (LSDs) : These enzymes are implicated in the regulation of gene expression and cancer stem cell (CSC) maintenance. Inhibition of LSDs can lead to reduced viability and proliferation of CSCs .

- Protein Kinase C Theta (PKC-Θ) : This kinase is overexpressed in certain cancers and plays a role in cell survival and proliferation. Inhibitors targeting PKC-Θ have shown promise in enhancing the efficacy of existing chemotherapeutic agents .

Table 1: Summary of Biological Activities

| Activity | IC50 Value (nM) | Target |

|---|---|---|

| Inhibition of LSD1 | <10 | Lysine Demethylase |

| Inhibition of PKC-Θ | <50 | Protein Kinase C Theta |

| Antiproliferative Activity | Variable | Cancer Stem Cells |

Structure-Activity Relationship (SAR)

The biological activity of the compound has been linked to specific structural features:

- Amino Group Substitutions : Variations in the amino group positions can significantly alter potency against targeted enzymes.

- Fluorophenyl Moiety : The presence of fluorine enhances lipophilicity, improving membrane permeability and bioavailability.

- Nitro Group : The nitro substitution is crucial for maintaining the compound's interaction with biological targets.

Table 2: SAR Analysis

| Substituent | Effect on Activity |

|---|---|

| 3-Fluorophenyl | Increased potency against PKC-Θ |

| Nitro Group | Essential for enzyme inhibition |

| Amino Group Position | Critical for binding affinity |

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Cancer Models : In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, particularly those overexpressing PKC-Θ and LSDs .

- Combination Therapies : Research has shown that when used in conjunction with traditional chemotherapeutics, this compound enhances overall treatment efficacy, suggesting its potential as an adjuvant therapy .

- Animal Studies : Animal models have indicated promising results in reducing tumor size when administered alongside established cancer treatments, supporting further investigation into its clinical applicability .

Eigenschaften

IUPAC Name |

2-[[4-amino-6-(3-fluoroanilino)-5-nitropyrimidin-2-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN6O3/c13-7-2-1-3-8(6-7)16-11-9(19(21)22)10(14)17-12(18-11)15-4-5-20/h1-3,6,20H,4-5H2,(H4,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQAUEGZPOLTGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.